

3-methyl-2-oxobutanoic acid pharmaceutical building block

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: 3-Methyl-2-oxobutanoic acid

CAS No.: 759-05-7

Cat. No.: S564956

[Get Quote](#)

Chemical Profile of 3-Methyl-2-Oxobutanoic Acid

The table below summarizes the core identification and physicochemical data for **3-Methyl-2-oxobutanoic acid**.

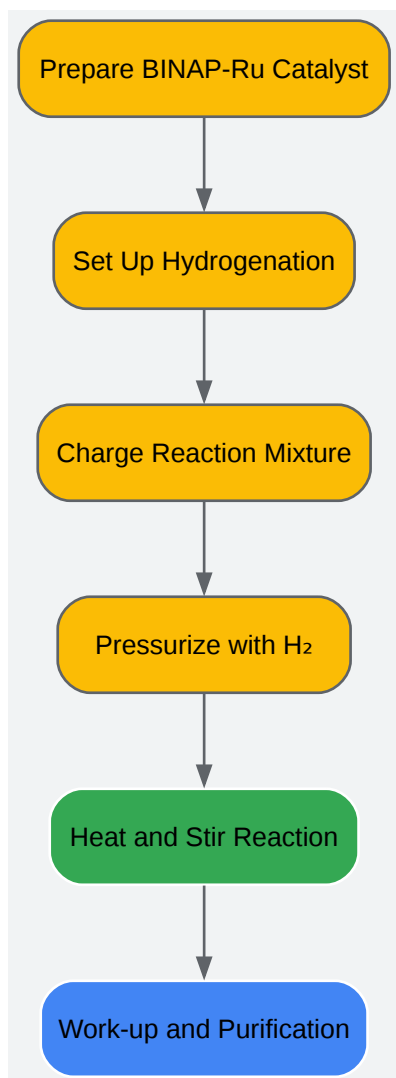
Property	Description
IUPAC Name	3-Methyl-2-oxobutanoic acid [1]
CAS Number	759-05-7 [1] [2] [3]
Molecular Formula	C ₅ H ₈ O ₃ [1] [2] [3]
Average Molecular Weight	116.12 g/mol [1] [2] [3]
SMILES	CC(C)C(=O)C(=O)O [1]
InChI Key	QHKABHOOEWYVLI-UHFFFAOYSA-N [1]
Density	1.1±0.1 g/cm ³ [2]
Boiling Point	170.2±9.0 °C (at 760 mmHg) [2]

Property	Description
Flash Point	71.0±15.2 °C [2]
Storage	2-8°C [2] [3]

Synthetic Application: A Protocol for Asymmetric Hydrogenation

A key application of **3-methyl-2-oxobutanoic acid** and its derivatives is in the synthesis of chiral molecules. The following peer-reviewed procedure from *Organic Syntheses* details the asymmetric hydrogenation of methyl 3-oxobutanoate (a related β -keto ester) to produce **(R)-(-)-Methyl 3-hydroxybutanoate** with high enantiomeric purity using a BINAP-ruthenium catalyst [4]. This chiral synthon is valuable for producing pharmaceuticals and fine chemicals.

Experimental Workflow for Asymmetric Hydrogenation The diagram below outlines the key stages of this synthetic protocol.



[Click to download full resolution via product page](#)

Detailed Procedure [4]

- **Part A: Preparation of (R)-BINAP-Ru(II) Complex**

- **Reaction Setup:** An 80-mL Schlenk tube is charged with 130.5 mg of $[\text{RuCl}_2(\text{benzene})]_2$ and 341 mg of (R)-BINAP under an argon atmosphere.
- **Solvent Addition:** 9 mL of degassed DMF is added via syringe under argon.
- **Reaction:** The suspension is stirred at 100°C for 10 minutes, yielding a clear reddish-brown solution.
- **Isolation:** The solution is concentrated under vigorous stirring (1 mm Hg at 50°C) to give approximately 500 mg of the reddish-brown catalyst complex, used directly in the next step.

- **Part B: Hydrogenation to (R)-Methyl 3-hydroxybutanoate**

- **Reaction Mixture:** A 200-mL Schlenk tube is charged with 50.0 g of methyl 3-oxobutanoate and 50 mL of degassed methanol. The prepared Ru-catalyst (175 mg) is added under argon.
- **Transfer to Autoclave:** The solution is degassed via freeze-thaw cycles and transferred to a 500-mL glass autoclave under argon.
- **Hydrogenation:** The air in the autoclave is replaced with hydrogen via evacuation/refill cycles. The reaction is pressurized to 4 atm of H₂ and stirred vigorously at 100°C for 6 hours.
- **Isolation and Purification:** After cooling and releasing pressure, the deep reddish-orange contents are concentrated. The residue is distilled under reduced pressure (40°C at 2 mm Hg) to yield 47-49 g (92-96%) of the product with 97-98% enantiomeric excess.

Key Parameters and Safety

- **Catalyst Handling:** The BINAP-Ru complexes are air-sensitive and must be handled under anaerobic conditions using degassed solvents [4].
- **Critical Factors:** Vigorous stirring and the use of a wide-shaped autoclave are important for obtaining high yields. The reaction does not proceed satisfactorily at atmospheric hydrogen pressure [4].
- **Analytical Data:** The product is characterized by ¹H NMR, IR, and specific rotation $[\alpha]_D^{25} -23.1^\circ$ to -23.6° (neat). Enantiomeric excess is determined by HPLC analysis of the corresponding (R)-MTPA ester [4].

Role in Pharmaceutical Development

While a specific, marketed drug derived from **3-methyl-2-oxobutanoic acid** is not identified in the search results, its value in pharmaceutical development is clear:

- **Metabolic Role:** It is a noted **Human Endogenous Metabolite** and a precursor in the biosynthesis of pantothenic acid (Vitamin B5) in organisms like *E. coli* [2]. Studies in rats indicate it can influence brain chemistry, inducing convulsions through GABAergic and glutamatergic mechanisms, highlighting its biological activity [2].
- **Broader Context of Building Blocks:** The search for novel and efficient synthetic methods for complex, saturated cyclic structures (like azetidines and cyclobutanes) is a major focus in modern medicinal chemistry, as these motifs can improve a drug's potency, stability, and metabolic profile [5]. The atom-swapping strategy for converting oxetanes into other 4-membered rings exemplifies the innovative approaches being developed to streamline pharmaceutical synthesis [5].

Research Recommendations

The search results for your specific compound are foundational. To develop more comprehensive application notes, I suggest you:

- **Consult Specialized Databases:** For detailed metabolic or signaling pathways, databases like **KEGG** or **MetaCyc** are invaluable. You can use the provided CAS Number (759-05-7) or InChI Key for precise queries.
- **Explore Recent Literature:** Search scientific databases (e.g., SciFinder, Reaxys) for "**3-methyl-2-oxobutanoic acid**" or "alpha-ketoisovaleric acid" in combination with keywords like "pharmaceutical intermediate," "biosynthesis," or "metabolic pathway" to find specific applications in drug development.
- **Review Market Analysis:** For a commercial perspective on the importance of advanced building blocks, general reports on the pharmaceutical building blocks market can provide context, even if they don't mention your compound specifically [6].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.

References

1. - 3 - methyl - 2 (CHEBI:16530) oxobutanoic acid [ebi.ac.uk]
2. CAS No. 759-05-7 | Chemsrsc [chemsrc.com]
3. CAS No : 759-05-7 | Product Name : 3 - Methyl - 2 - oxobutanoic Acid [pharmaffiliates.com]
4. Organic Syntheses Procedure [orgsyn.org]
5. Atom-swapping blueprint could streamline synthesis of... [phys.org]
6. Exploring the Dynamics of Halogenated Heterocyclic Pharmaceutical ... [linkedin.com]

To cite this document: Smolecule. [3-methyl-2-oxobutanoic acid pharmaceutical building block]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b564956#3-methyl-2-oxobutanoic-acid-pharmaceutical-building-block>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United States

Phone: (512) 262-9938

Email: info@smolecule.com

Web: www.smolecule.com